molecular formula C26H22N4O3 B2577154 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1207032-50-5

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Katalognummer: B2577154
CAS-Nummer: 1207032-50-5
Molekulargewicht: 438.487
InChI-Schlüssel: ZGQYQJRMXCJEGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted at position 3 with a phenethyl group and at position 7 with a 1,2,4-oxadiazole ring bearing a 3,4-dimethylphenyl moiety. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, while the phenethyl group may influence lipophilicity and receptor interactions.

Eigenschaften

CAS-Nummer

1207032-50-5

Molekularformel

C26H22N4O3

Molekulargewicht

438.487

IUPAC-Name

7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-16-8-9-19(14-17(16)2)23-28-24(33-29-23)20-10-11-21-22(15-20)27-26(32)30(25(21)31)13-12-18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,27,32)

InChI-Schlüssel

ZGQYQJRMXCJEGH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)C

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H24N4O3
  • Molecular Weight : 442.48 g/mol
  • CAS Number : 1207039-24-4

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. Compounds similar to this one have been shown to interact with protein kinases and other enzymes involved in cell cycle regulation. Specifically, the oxadiazole moiety is known for its role in modulating enzyme activity and influencing signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various quinazoline derivatives on different cancer cell lines. The results indicated that the compound had a notable inhibitory effect on cell viability in glioblastoma and osteosarcoma cells.

CompoundCell LineIC50 (µM)
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dioneA-172 (Glioblastoma)95.71 ± 13.29
HOS (Osteosarcoma)83.86 ± 17.13

The compound showed selective toxicity towards tumor cells compared to normal human embryonic cells, indicating its potential as a therapeutic agent against specific cancers .

Mechanistic Studies

The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Study 1: Cytotoxicity Evaluation

In a systematic evaluation of several synthesized quinazoline derivatives, the compound was tested against various cancer cell lines using the MTT assay to determine its cytotoxicity profile. The study found that the compound exhibited significant cytotoxic activity with IC50 values indicating effective inhibition of cancer cell growth.

Study 2: Selective Toxicity Analysis

Another study focused on the selective toxicity of the compound towards tumor cells compared to normal cells. The results highlighted that while normal human embryonic kidney cells showed resistance to the compound's effects at higher concentrations (>256 µM), tumor cells demonstrated a marked decrease in viability at lower concentrations (around 95 µM) .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione exhibit various biological activities:

  • Anticancer Properties :
    • The compound has shown promising results in inhibiting cancer cell proliferation. Studies have reported that it acts on key kinases involved in tumor progression.
    • Mechanism of Action : It is believed to inhibit kinases such as DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase), which plays a critical role in cellular signaling pathways related to growth and survival in cancer cells.
  • In Vitro Studies :
    • In vitro assays demonstrate that the compound significantly reduces cell viability in various cancer cell lines. For example, IC50 values for related compounds against DYRK1A have been reported at approximately 43 nM.

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for drug development. Modifications to the quinazoline or oxadiazole moieties can lead to variations in potency and selectivity against different kinases.

CompoundKinase TargetIC50 (nM)
This compoundDYRK1A43
Other AnaloguesTRKA<20% activity remaining at 1 µM

Case Studies

Several studies have explored the biological activity of similar compounds:

Kinase Inhibition Study

Research has focused on the inhibition of specific kinases by this compound. It has been shown to effectively inhibit DYRK1A and potentially other kinases involved in cancer progression.

Cell Viability Assays

In vitro studies have consistently demonstrated that this compound reduces cell viability across multiple cancer cell lines. The results indicate its potential as a therapeutic agent in oncology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Quinazoline/Thienopyrimidine Cores

A. 7-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione This compound replaces the 3,4-dimethylphenyl group with a 3-chlorophenyl substituent on the oxadiazole ring. The chloro group is electron-withdrawing, which may reduce electron density on the oxadiazole ring compared to the dimethylphenyl analogue.

B. 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones These compounds feature a thieno[2,3-d]pyrimidine-dione core instead of quinazoline-dione. The thiophene ring introduces sulfur-based π-conjugation, which may enhance electronic properties and antimicrobial activity. For example, 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives exhibit broad-spectrum antimicrobial activity, suggesting that the oxadiazole moiety is critical for bioactivity .

Substituent Effects on Bioactivity and Physicochemical Properties

  • 3,4-Dimethylphenyl vs. Alkoxy Groups : Pyrazoline derivatives with 4-alkoxyphenyl substituents (e.g., 1h–12h) demonstrate that alkoxy groups increase solubility due to their polar nature, whereas dimethylphenyl groups enhance lipophilicity. For instance, 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) has a melting point of 120–124°C and moderate yield (80%), while ethoxy-substituted analogues show lower melting points (102–106°C) .
  • Oxadiazole vs. Pyrazoline Cores: Pyrazoline derivatives (e.g., 1h–12h) lack the dione moiety but share the 3,4-dimethylphenyl group. Their synthesis involves chalcone intermediates and hydrazine cyclization, contrasting with the phosphorous oxychloride-mediated cyclocondensation used for thienopyrimidine-diones .

Data Tables

Table 2: Substituent Electronic Effects

Substituent Electronic Nature Impact on Compound Properties
3,4-Dimethylphenyl Electron-donating Increased lipophilicity, steric bulk
3-Chlorophenyl Electron-withdrawing Enhanced polarity, potential bioactivity
4-Methoxyphenyl Polar, electron-donating Improved solubility

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.